molecular formula C10H16ClN B1432215 1-(m-Tolyl)propan-1-amine hydrochloride CAS No. 1864056-40-5

1-(m-Tolyl)propan-1-amine hydrochloride

Cat. No.: B1432215
CAS No.: 1864056-40-5
M. Wt: 185.69 g/mol
InChI Key: WSMNRTKLFDPCAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(m-Tolyl)propan-1-amine hydrochloride is a chiral propan-1-amine compound that serves as a valuable intermediate in organic and pharmaceutical research. Its stereospecific structure makes it a critical building block for the synthesis of enantiomerically pure compounds, particularly in the development of active pharmaceutical ingredients (APIs) . This compound is primarily utilized in the pharmaceutical industry as a chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs) . Its specific stereochemistry and functional groups are significant for creating complex molecules with high precision and contribute to potential biological activity and specificity in binding to biological targets . The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for handling and formulation processes in research and drug manufacturing . Research into related N-alkyl amphetamine analogs demonstrates that the optical isomers (R and S enantiomers) of such compounds can exhibit stereoselective interactions with monoamine transporters in the brain, such as the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters . These interactions are crucial in studies aimed at understanding and developing neuropharmacological agents, including potential antidepressants, anxiolytics, and other agents targeting the central nervous system . The (S)-enantiomer of the closely related N-methyl compound has been identified as a potent and efficacious releaser at DAT, NET, and SERT . This compound is used as a starting material or intermediate in the synthesis of various drugs and for the development of new pharmaceuticals . This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Proper handling procedures in a well-ventilated laboratory setting should always be observed.

Properties

IUPAC Name

1-(3-methylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-3-10(11)9-6-4-5-8(2)7-9;/h4-7,10H,3,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMNRTKLFDPCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC(=C1)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C10H15ClN
  • Molecular Weight : 185.69 g/mol
  • CAS Number : 1168139-46-5

The structure features a propanamine backbone with a meta-tolyl substitution, which influences its reactivity and biological interactions.

Scientific Research Applications

1-(m-Tolyl)propan-1-amine hydrochloride is utilized in several scientific research contexts:

Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitutions and coupling reactions makes it a valuable building block in organic synthesis.

Pharmaceutical Chemistry

The compound is investigated for its potential as a precursor in the synthesis of novel therapeutic agents. It has been studied for its role in creating derivatives that exhibit enhanced pharmacological properties, including:

  • Antidepressants
  • Stimulants
  • Analgesics

Research indicates that derivatives of this compound may exhibit significant biological activities:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Microbial StrainActivity Observed
Staphylococcus aureusEffective
Bacillus subtilisEffective
Escherichia coliModerate
Salmonella entericaModerate
Candida albicansEffective
  • Anti-inflammatory Effects : Compounds derived from this amine have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several studies have highlighted the applications of this compound:

Case Study 1: Antimicrobial Activity

A study focused on synthesizing derivatives from this compound evaluated their antimicrobial efficacy against common pathogens. The results indicated that specific modifications enhanced activity against Candida albicans and Staphylococcus aureus, supporting its use in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Research

Research involving derivatives of this compound demonstrated their ability to reduce inflammation markers in cell cultures exposed to inflammatory stimuli. This opens avenues for developing anti-inflammatory drugs based on the m-tolyl structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below highlights key structural variations and properties of 1-(m-Tolyl)propan-1-amine hydrochloride and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
This compound 1391356-26-5 C₁₀H₁₆ClN 185.69 Meta-methylphenyl group Pharmaceutical intermediates, chiral synthesis
(R)-1-(p-Tolyl)propan-1-amine hydrochloride 856646-02-1 C₁₀H₁₆ClN 185.69 Para-methylphenyl group Similar to m-tolyl but altered steric/electronic effects
1-(o-Tolyl)propan-1-amine hydrochloride 856562-93-1 C₁₀H₁₆ClN 185.69 Ortho-methylphenyl group Potential differences in reactivity due to steric hindrance
1-(2-Fluorophenyl)propan-1-amine hydrochloride 1955554-65-0 C₉H₁₃ClFN 189.66 Fluorine substituent at para position Enhanced bioavailability; halogen interactions in drug design
1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride 1864058-81-0 C₈H₁₄ClNO 175.66 Furan heterocycle with methyl branch Agrochemical applications; heterocyclic reactivity
3-(1-Methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride - C₆H₁₂ClN₅ 189.65* Triazole heterocycle Versatile in drug discovery (e.g., kinase inhibitors)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position : The position of the methyl group on the phenyl ring (meta, para, or ortho) significantly affects steric and electronic properties. For example, the ortho-substituted analog may exhibit reduced reactivity due to steric hindrance .
  • Heterocyclic vs. Aryl : Compounds with heterocycles (e.g., furan, triazole) display distinct electronic profiles and solubility compared to purely aryl-substituted analogs .

Preparation Methods

Reductive Amination of m-Tolylpropanal or m-Tolylpropan-1-ol

One common approach involves the reductive amination of m-tolylpropanal or the corresponding alcohol derivative:

  • Starting Material: m-Tolylpropan-1-ol or m-tolylpropanal
  • Amination: Reductive amination using ammonia or ammonium salts with reducing agents such as sodium cyanoborohydride or catalytic hydrogenation
  • Solvents: Typically methanol, ethanol, or tetrahydrofuran (THF)
  • Temperature: Mild conditions, often room temperature to 50°C
  • Outcome: Formation of the primary amine intermediate

Grignard Reaction Followed by Amination

An alternative route involves the use of a Grignard reagent derived from m-bromotoluene:

  • Step 1: Preparation of m-tolylmagnesium bromide by reaction of m-bromotoluene with magnesium in anhydrous ether or THF
  • Step 2: Reaction of the Grignard reagent with an appropriate epoxide or aldehyde (e.g., propylene oxide) to form the corresponding alcohol intermediate
  • Step 3: Conversion of the alcohol to the amine via Gabriel synthesis or reductive amination
  • Step 4: Formation of the hydrochloride salt by treatment with HCl in ethanol or other suitable solvents

This method allows for stereochemical control if chiral epoxides or auxiliaries are used.

Catalytic Asymmetric Synthesis

For enantiomerically enriched 1-(m-Tolyl)propan-1-amine hydrochloride, catalytic asymmetric synthesis can be employed:

  • Catalysts: Chiral transition metal catalysts (e.g., chiral rhodium or palladium complexes)
  • Process: Enantioselective hydrogenation or asymmetric reductive amination of prochiral ketones or imines
  • Advantages: High enantioselectivity and yield, suitable for pharmaceutical applications

Formation of Hydrochloride Salt

The free amine obtained from the above synthetic routes is converted into the hydrochloride salt to improve stability, crystallinity, and handling:

  • Procedure: Treatment of the free amine with concentrated hydrochloric acid in ethanol or ether
  • Conditions: Usually performed at 0–25°C to avoid decomposition
  • Result: Crystalline this compound with improved purity and shelf-life

Data Table: Summary of Preparation Methods

Method Starting Material Key Reagents Conditions Advantages Disadvantages
Reductive Amination m-Tolylpropanal or alcohol Ammonia, NaBH3CN RT to 50°C, methanol/ethanol Mild, straightforward May require purification steps
Grignard Reaction + Amination m-Bromotoluene, propylene oxide Mg, THF, NH3, reducing agent Anhydrous, inert atmosphere Allows stereochemical control Multi-step, sensitive reagents
Catalytic Asymmetric Synthesis Prochiral ketones or imines Chiral metal catalysts Controlled temperature, inert High enantioselectivity Requires expensive catalysts
Hydrochloride Salt Formation Free amine HCl in ethanol or ether 0–25°C Improves stability and purity Requires careful handling

Research Findings and Optimization

  • Catalyst Screening: Copper(II) acetate has been shown to be an effective catalyst in related amination reactions, providing high yields under mild conditions.
  • Solvent Effects: Polar aprotic solvents such as DMF or acetonitrile improve reaction rates and selectivity in amination steps.
  • Temperature Control: Maintaining reaction temperatures between 0–50°C helps prevent side reactions and decomposition.
  • Purity Analysis: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard techniques to confirm product purity and stereochemical configuration.

Notes on Stereochemistry and Purity

  • The meta-substitution pattern on the tolyl ring influences the electronic and steric environment, affecting reaction kinetics and product stability.
  • Enantiomeric purity is critical for biological applications; thus, asymmetric synthesis or chiral resolution methods are often employed.
  • The hydrochloride salt form enhances crystallinity, facilitating purification by recrystallization.

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